N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide, also known as L742791, is a synthetic organic compound recognized for its bioactive properties. This compound has garnered attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. The molecular formula of L742791 is , with a molecular weight of 568.4 g/mol. The compound's structure features a sulfonamide group attached to a phenyl ring, which is further substituted with an iodine atom and an aminoethyl side chain.
L742791 is classified as a sulfonamide compound, a category known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. It is primarily sourced from synthetic pathways involving various organic reactions and intermediates. The compound is often studied in the context of drug development, particularly for its interactions with biological targets.
The synthesis of N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide involves several key steps:
These steps are carefully controlled to yield high-purity products, often exceeding 98% purity.
The synthesis may require specific conditions such as temperature control and the use of inert atmospheres to prevent unwanted side reactions. Reaction monitoring techniques like thin-layer chromatography or high-performance liquid chromatography are employed to ensure the desired product formation.
The molecular structure of L742791 can be represented using various notations:
InChI=1S/C23H25IN2O5S/c24-18-3-11-23(12-4-18)32(29,30)26-19-5-1-17(2-6-19)13-14-25-15-21(28)16-31-22-9-7-20(27)8-10-22/h1-12,21,25-28H,13-16H2/t21-/m0/s1
C1=CC(=CC=C1CCNCC(COC2=CC=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)I
The compound appears as a solid powder and is soluble in dimethyl sulfoxide. Its stability is noted to exceed two years under proper storage conditions.
L742791 is subject to various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives for further studies.
The chemical properties include stability under ambient conditions and reactivity towards common reagents used in organic synthesis. The presence of functional groups such as hydroxyl and amino groups enhances its reactivity profile.
N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide has significant scientific uses:
This compound exemplifies the intersection of synthetic chemistry and pharmacological research, highlighting its importance in advancing medical science.
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4